molecular formula C30H39N3O B287940 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one

2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B287940
M. Wt: 457.6 g/mol
InChI Key: HXEFDMVBFPTIBQ-AQPNWFMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one, also known as DABCO-based organocatalyst, is a versatile and efficient catalyst used in various organic transformations. It is a chiral molecule that has a unique structure, which makes it an excellent candidate for catalytic reactions.

Mechanism of Action

The mechanism of action of 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst involves the activation of the electrophile and nucleophile through hydrogen bonding and π-π stacking interactions. The chiral nature of the catalyst also plays a crucial role in the enantioselectivity of the reaction. The mechanism of action has been extensively studied through computational and experimental methods.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst. However, it has been shown to be non-toxic and environmentally friendly. The catalyst is also stable under various reaction conditions, making it an excellent alternative to traditional metal-based catalysts.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst include its high efficiency, selectivity, and versatility. It is also relatively easy to handle and store. However, the limitations of using 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst include its high cost and limited availability. The chiral nature of the catalyst also limits its application in some reactions.

Future Directions

The future directions of 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst include the development of new synthetic methods for its production, the exploration of its application in new organic transformations, and the investigation of its potential in the synthesis of biologically active compounds. The use of 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst in asymmetric catalysis and its application in industrial processes also holds promise for future research.
Conclusion:
In conclusion, 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst is a versatile and efficient catalyst that has found wide application in various organic transformations. Its unique structure and mechanism of action make it an excellent candidate for catalytic reactions. The future directions of research on 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst hold promise for the development of new synthetic methods and the exploration of its potential in the synthesis of biologically active compounds.

Synthesis Methods

The synthesis of 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst involves the reaction of 2,4-diformylphenol with diethylamine in the presence of DABCO. The resulting product is then treated with 8-methyl-8-azabicyclo[3.2.1]oct-3-ene to obtain the final product. The synthesis method is simple and efficient, and the yield of the product is high.

Scientific Research Applications

2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst has been widely used in various organic transformations, including Michael addition, aldol reaction, and Diels-Alder reaction. It has been shown to be an efficient and selective catalyst in these reactions. The use of 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst has also been extended to the synthesis of biologically active compounds, such as amino acid derivatives and natural products.

properties

Product Name

2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one

Molecular Formula

C30H39N3O

Molecular Weight

457.6 g/mol

IUPAC Name

(2Z,4Z)-2,4-bis[[4-(diethylamino)phenyl]methylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C30H39N3O/c1-6-32(7-2)24-14-10-22(11-15-24)20-26-28-18-19-29(31(28)5)27(30(26)34)21-23-12-16-25(17-13-23)33(8-3)9-4/h10-17,20-21,28-29H,6-9,18-19H2,1-5H3/b26-20-,27-21-

InChI Key

HXEFDMVBFPTIBQ-AQPNWFMJSA-N

Isomeric SMILES

CCN(C1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)N(CC)CC)/C4N(C2CC4)C)CC

SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C3CCC(N3C)C(=CC4=CC=C(C=C4)N(CC)CC)C2=O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C3CCC(N3C)C(=CC4=CC=C(C=C4)N(CC)CC)C2=O

Origin of Product

United States

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